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molecular formula C9H10IN B1646571 1-(4-Iodophenyl)cyclopropanamine

1-(4-Iodophenyl)cyclopropanamine

Cat. No. B1646571
M. Wt: 259.09 g/mol
InChI Key: LSKQMYZRANBMEL-UHFFFAOYSA-N
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Patent
US07262190B2

Procedure details

7.09 ml (24.01 mmol) of Ti(OiPr)4 are added to a solution of 4-iodobenzonitrile (5.0 g, 21.83 mmol) in 140 ml of anhydrous Et2O and the reaction mixture is cooled to −65° C. To the resulting solution there are then added, dropwise, 16 ml (48.00 mmol) of a 3M solution of magnesium ethyl bromide in Et2O, and the reaction mixture is returned to ambient temperature. Stirring is continued for 1 hour at ambient temperature and 5.53 ml (43.66 mmol) of BF3.OEt2 are added. Stirring is continued for 1 hour 15 minutes at ambient temperature and 65 ml of 1N HCl are added. A two-phase suspension is obtained; 300 ml of Et2O and then 200 ml of 1N NaOH solution are added. The suspension is filtered and the filtrate is extracted twice with Et2O. The organic phases are collected, washed (water, saturated NaCl solution), dried over MgSO4 and concentrated by half. The residual solution is extracted with 1N HCl and the expected amine is precipitated as a result of making alkaline with concentrated NaOH solution.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
7.09 mL
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
magnesium ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.53 mL
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10](Br)[CH3:11].[Mg].B(F)(F)F.CCOCC.Cl.[OH-].[Na+]>CCOCC.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[I:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]2([NH2:7])[CH2:11][CH2:10]2)=[CH:4][CH:3]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=CC=C(C#N)C=C1
Name
Quantity
140 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
7.09 mL
Type
catalyst
Smiles
CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
magnesium ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br.[Mg]
Step Five
Name
Quantity
5.53 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Six
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting solution there are then added
CUSTOM
Type
CUSTOM
Details
is returned to ambient temperature
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 1 hour 15 minutes at ambient temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
A two-phase suspension is obtained
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted twice with Et2O
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
WASH
Type
WASH
Details
washed (water, saturated NaCl solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by half
EXTRACTION
Type
EXTRACTION
Details
The residual solution is extracted with 1N HCl
CUSTOM
Type
CUSTOM
Details
the expected amine is precipitated as
CUSTOM
Type
CUSTOM
Details
a result

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
IC1=CC=C(C=C1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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